N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide
Overview
Description
N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting the brominated indole derivative with a thioamide under basic conditions.
Coupling with Benzamide: The final step involves coupling the thiazolidine-indole intermediate with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The bromine atom in the indole moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound shows potential as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets. The indole and thiazolidine moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide
- N-{5-[(3E)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide
Uniqueness
The uniqueness of N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide lies in the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-hydroxy-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O5S2/c1-28-13-6-8(2-5-12(13)24)16(25)22-23-18(27)15(30-19(23)29)14-10-7-9(20)3-4-11(10)21-17(14)26/h2-7,24,27H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMEULJZHUDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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